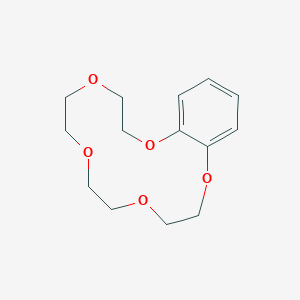
Benzo-15-crown-5
Cat. No. B077314
Key on ui cas rn:
14098-44-3
M. Wt: 268.3 g/mol
InChI Key: FNEPSTUXZLEUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05425878
Procedure details


A solution of hexamethylenetretramine (1.87 mmol, 0.27 g) in trifluoroacetic acid (1.4 cm3) was added to benzo 15-crown-5 ether (1.87 mmol, 0.5 g) under nitrogen; the mixture was heated to reflux for 12 hours.


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[O:19][CH2:18][CH2:17][O:16][CH2:15][CH2:14][O:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[O:6][CH2:5][CH2:4][O:3][CH2:2]1.FC(F)(F)[C:22](O)=[O:23]>>[CH2:1]1[O:19][CH2:18][CH2:17][O:16][CH2:15][CH2:14][O:13][C:12]2[CH:11]=[C:10]([CH:22]=[O:23])[CH:9]=[CH:8][C:7]=2[O:6][CH2:5][CH2:4][O:3][CH2:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1COCCOC2=CC=CC=C2OCCOCCO1
|
|
Name
|
|
|
Quantity
|
1.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 12 hours
|
|
Duration
|
12 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1COCCOC2=C(C=C(C=C2)C=O)OCCOCCO1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
